(3E)-3-hydroxyimino-2-methyl-butan-2-ol
Description
(3E)-3-Hydroxyimino-2-methyl-butan-2-ol is an oxime derivative of a branched-chain alcohol. Its structure features a hydroxyl group at position 2, a methyl group at position 2, and a hydroxyimino (═N–OH) group at position 3 in the E-configuration. While specific data on this compound (e.g., CAS number, boiling point) are absent in the provided evidence, structural analogs and related compounds offer insights into its behavior.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4- |
InChI Key |
QKLLBCGVADVPKD-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(C)O |
Canonical SMILES |
CC(=NO)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route to this compound involves the oximation of 3-hydroxy-3-methyl-2-butanone (diacetyl monoxime precursor). The oximation process typically uses hydroxylamine or its derivatives to convert the ketone group into the corresponding oxime, yielding the target compound.
Methodology Based on Oximation of 3-Hydroxy-3-methyl-2-butanone
- Starting Material : 3-Hydroxy-3-methyl-2-butanone (diacetyl monoxime)
- Reagent : Hydroxylamine hydrochloride or free hydroxylamine
- Solvent : Methanol or ethanol, sometimes aqueous mixtures
- Reaction Conditions : Stirring at room temperature or mild heating for 2–4 hours
- Isolation : Filtration of the precipitated product, washing with water and methanol, followed by recrystallization from methanol to obtain pure this compound.
This method is widely reported in the literature for its simplicity, moderate reaction time, and good yields (typically around 50–60%).
Detailed Experimental Procedure Example
A representative synthesis reported involves dissolving 2,3-butanedione monoxime (40 mmol) and triaminoguanidine hydrochloride (10 mmol) in methanol (50 mL), stirring for 2 hours at room temperature. The reaction mixture is then filtered, washed, and recrystallized to isolate the pure oxime compound with a yield of approximately 51% based on the starting amine hydrochloride.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 20–55 °C | Mild heating can improve reaction rate |
| Reaction Time | 1–4 hours | Depends on reagent concentrations |
| Solvent | Methanol, Ethanol, or aqueous mixtures | Solvent choice affects solubility and yield |
| Molar Ratios | Hydroxylamine: Ketone ~1:1 | Slight excess of hydroxylamine can drive completion |
| pH | Neutral to slightly acidic | Acidic conditions may promote oxime formation |
Optimization of these parameters is essential to maximize yield and purity while minimizing side reactions.
Alternative Synthetic Routes and Related Compounds
While direct oximation is the main route, related compounds such as 2-methyl-3-butyne-2-ol and 2-methyl-3-buten-2-ol share synthetic precursors and methods that inform the preparation of this compound.
Ethynylation of Acetone : The reaction of acetylene with acetone in the presence of potassium hydroxide in liquefied ammonia produces 2-methyl-3-butyne-2-ol, a precursor in some synthetic pathways.
Hydrohalogenation of Isoprene : An alternative method for related compounds involves reacting isoprene with hydrohalides followed by base treatment and distillation, which may be adapted for oxime synthesis.
These methods highlight the importance of controlling reaction conditions, catalysts, and purification steps to obtain high-quality oxime derivatives.
Purification and Characterization
Purification typically involves:
- Filtration of the crude product
- Washing with water and alcohol solvents
- Recrystallization from methanol or ethanol
Characterization is performed using:
- Melting point determination (84–86 °C confirms purity)
- Elemental analysis (C, H, N content matching theoretical values)
- Spectroscopic methods (NMR, IR to confirm oxime functional group)
- Crystallographic data for structural confirmation.
Summary of Research Findings and Data Tables
These data confirm the reproducibility and efficiency of oximation methods for preparing this compound.
Chemical Reactions Analysis
3-Hydroxy-3-methyl-2-butanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-methyl-2-butanone oxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including drugs and dyes.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized as a metal extractant, rust inhibitor, and catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-butanone oxime involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the oxime group is converted to an amine group through the addition of hydrogen atoms. The specific molecular targets and pathways depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
2-Methyl-3-buten-2-ol
3-Methyl-2-buten-1-ol
- Structure : (CH₃)₂C=CHCH₂OH
- CAS RN : 556-82-1
- Physical Properties :
- Boiling Point: 140°C
- Density: 0.84 g/cm³
- Key Differences :
- Primary alcohol with a conjugated double bond, leading to distinct reactivity in electrophilic additions.
- The absence of an oxime group limits its utility in coordination chemistry or nucleophilic reactions.
Methyl Isothiocyanate
- Structure : CH₃N=C=S
- CAS RN : 556-61-6
- Key Differences: Contains an isothiocyanate group (–N=C=S), which is highly electrophilic and reactive toward amines/thiols. The target compound’s hydroxyimino group is less reactive but more versatile in forming hydrogen bonds or tautomers.
Functional Group Analysis
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| (3E)-3-Hydroxyimino-2-methyl-butan-2-ol | Hydroxyimino, tertiary alcohol | Tautomerism, metal chelation, nucleophilic oxime |
| 2-Methyl-3-buten-2-ol | Allylic alcohol | Oxidation to ketones, polymerization |
| Methyl isothiocyanate | Isothiocyanate | Electrophilic addition, crosslinking |
Biological Activity
(3E)-3-hydroxyimino-2-methyl-butan-2-ol, also known as 3-hydroxy-3-methyl-2-butanone oxime, is an organic compound with the molecular formula C₅H₁₁NO₂. This compound features both a hydroxyl group (-OH) and an oxime group (C=N-OH), which contribute significantly to its chemical reactivity and biological significance. Its unique structural components allow for various interactions with biological molecules, making it a subject of interest in pharmacological and biochemical research.
Physical Properties
- Molecular Formula : C₅H₁₁NO₂
- Density : 1.02 g/cm³
- Melting Point : 84-86°C
- Boiling Point : Approximately 219.6°C
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-2-butanone with hydroxylamine. This process can be executed through a multi-step synthetic protocol, which includes:
- Formation of the oxime : Reacting 2-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base.
- Purification : Isolating the product through recrystallization or chromatography.
Enzyme Interactions
Research indicates that this compound exhibits significant enzyme interactions:
- It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes in the liver.
Antioxidant Properties
Studies have demonstrated that this compound possesses antioxidant activity, which may help in mitigating oxidative stress:
- Free Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, thus contributing to its potential therapeutic applications against oxidative damage.
Antimicrobial Activity
Recent investigations have explored the antimicrobial properties of this compound:
- It has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria .
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant potential of this compound using various assays:
| Assay Type | Result (%) |
|---|---|
| DPPH Scavenging Activity | 64.6 |
| ABTS Scavenging Activity | 58.4 |
| Ferric Reducing Power | 72.1 |
These results indicate that the compound exhibits significant antioxidant activity, which could be beneficial in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The data suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3E)-3-hydroxyimino-2-methyl-butan-2-ol, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Start with precursor alcohols (e.g., 3-methylbutan-2-ol) and employ oxidation or condensation reactions. For example, acid-catalyzed oximation using hydroxylamine under reflux conditions (60–80°C) can introduce the hydroxyimino group. Monitor reaction progress via TLC or GC-MS to optimize time and temperature. Adjust stoichiometry to minimize side products like tautomers or over-oxidized species .
Q. How can the E-configuration of the hydroxyimino group in this compound be confirmed experimentally?
- Methodological Answer : Use NMR spectroscopy to analyze coupling constants (J values) between the imino proton and adjacent methyl groups. The E-isomer typically exhibits distinct NOE correlations in 2D NOESY spectra due to spatial proximity of specific substituents. X-ray crystallography provides definitive confirmation if crystals are obtainable .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Analyze , , and DEPT spectra to confirm the hydroxyimino group and branching.
- IR : Identify the O-H (3200–3600 cm) and C=N (1640–1690 cm) stretches.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does tautomerism between the hydroxyimino and keto forms affect the compound’s reactivity in different solvents?
- Methodological Answer : Conduct kinetic studies in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to monitor tautomeric equilibrium. Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) to assess the dominant tautomer’s influence. Computational modeling (DFT) can predict stabilization energies of tautomers in varying dielectric environments .
Q. What strategies can resolve contradictions in reported stability data for this compound under ambient vs. refrigerated storage?
- Methodological Answer : Perform accelerated degradation studies under controlled humidity and temperature. Use HPLC to quantify decomposition products (e.g., oxidation to nitro compounds). Stabilize the compound via lyophilization or inert-atmosphere storage. Reference spectroscopic databases to identify degradation markers .
Q. How can computational chemistry predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate binding affinities with target proteins. Parameterize the hydroxyimino group using quantum mechanical calculations (e.g., B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
